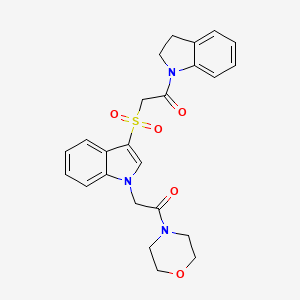

1-(indolin-1-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone

Description

Properties

IUPAC Name |

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S/c28-23(25-11-13-32-14-12-25)16-26-15-22(19-6-2-4-8-21(19)26)33(30,31)17-24(29)27-10-9-18-5-1-3-7-20(18)27/h1-8,15H,9-14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNXTNCAZSPJHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety (-SO₂-) serves as a key reactive site for nucleophilic substitution reactions.

Example reaction:

| Substrate | Nucleophile (Nu⁻) | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Target compound | Amines (e.g., pyrrolidine) | DCM, RT, 12 h | Sulfonamide derivatives | 65–78% | |

| Target compound | Thiols (e.g., benzylthiol) | DMF, K₂CO₃, 60°C, 8 h | Thiosulfonate analogs | 52% |

Key findings:

-

The sulfonyl group’s electrophilicity is enhanced by electron-withdrawing morpholino and ketone groups, facilitating nucleophilic attack .

-

Steric hindrance from the indole and indoline rings reduces reaction rates with bulky nucleophiles.

Reactivity of the Morpholino-Ketone System

The 2-morpholino-2-oxoethyl side chain undergoes characteristic reactions:

Ring-Opening Reactions

The morpholine ring can be cleaved under acidic or reductive conditions:

Ketone Functionalization

The carbonyl group participates in:

-

Grignard additions: Forms tertiary alcohols (e.g., with MeMgBr) .

-

Reductive amination: Converts to secondary amines using NaBH₃CN/NH₄OAc .

Indole and Indoline Core Modifications

The aromatic systems exhibit electrophilic substitution patterns:

Electrophilic Aromatic Substitution (EAS)

Oxidation Reactions

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |

|-------------------------|--------------------------|-------------------------|

Scientific Research Applications

Overview

1-(indolin-1-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound, characterized by its unique indole structure, has been studied for its biological activities, including its role as a protein kinase inhibitor and its potential applications in treating various diseases.

Protein Kinase Inhibition

One of the primary applications of this compound is its function as a protein kinase inhibitor. Protein kinases are crucial in regulating various cellular processes, and their dysregulation is often linked to cancer and other diseases. Research indicates that derivatives of indolin compounds exhibit potent inhibitory effects on specific protein kinases, making them promising candidates for cancer therapy .

Antiviral Activity

Recent studies have highlighted the antiviral potential of substituted indoline derivatives against dengue virus replication. The compound's structure allows it to interfere with viral processes, providing a basis for developing antiviral drugs .

Neuroprotective Effects

Indole-based compounds have been investigated for their neuroprotective properties. The morpholino group in the compound may enhance its ability to cross the blood-brain barrier, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Protein Kinase Inhibitors

In a study published in Google Patents, researchers explored the efficacy of indolin derivatives as protein kinase inhibitors. The findings demonstrated that these compounds could significantly inhibit specific kinases involved in tumor growth and proliferation, suggesting their utility in developing targeted cancer therapies .

Case Study 2: Antiviral Research

A recent investigation into the antiviral properties of indoline derivatives showed that certain modifications to the indole structure could enhance activity against dengue virus. This research supports the notion that compounds similar to this compound can serve as a foundation for new antiviral agents .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and their properties, focusing on substitutions, molecular features, and reported activities:

Key Observations:

Structural Variations and Pharmacological Relevance: The morpholino-2-oxoethyl group in the target compound distinguishes it from analogs like 3a (piperazine substituent) and thioether-based antimalarials . Sulfonyl vs.

Safety Profiles: Simplier sulfonyl-indole ethanones (e.g., 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone) exhibit acute toxicity and irritation risks .

Regulatory Considerations: Compounds with (1H-indol-3-yl)methanone scaffolds are regulated in some jurisdictions due to structural similarity to psychoactive substances . The target compound’s substitutions may place it under similar scrutiny.

Biological Activity

The compound 1-(indolin-1-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone (CAS Number: 878058-74-3) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 467.5 g/mol. The structure includes an indole moiety, which is known for its diverse biological properties.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example, it exhibits low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | 1.50 |

Studies indicate that the compound's sulfonamide group may enhance its binding affinity to bacterial targets, thereby inhibiting their growth effectively .

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.52 |

| HeLa | 0.34 |

| MCF-7 | 0.86 |

The compound was found to induce apoptosis in a dose-dependent manner and arrest cells in the G2/M phase of the cell cycle, which is crucial for effective cancer therapy .

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The indole structure may interfere with ribosomal function.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It effectively halts the progression of cells through the G2/M checkpoint, preventing further division.

Case Studies

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the morpholino group have been shown to improve antimicrobial efficacy while maintaining low cytotoxicity towards normal cells .

Example Study

In a comparative study involving various indole derivatives, it was found that the sulfonamide-containing compounds exhibited superior antibacterial activity against resistant strains such as MRSA compared to traditional antibiotics. This highlights the potential for developing new treatments for infections caused by drug-resistant bacteria.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be characterized?

- Methodology :

- Friedel-Crafts acylation (for indole functionalization) and sulfonation (for introducing the sulfonyl group) are critical steps. Use Lewis acids like AlCl₃ for acylation and controlled sulfonation conditions to avoid over-oxidation .

- Intermediate characterization : Employ ¹H/¹³C NMR to confirm regioselectivity of substitution and FT-IR to track sulfonyl group formation (S=O stretch ~1350–1150 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Key Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation).

- Mitigation : Use PPE (gloves, lab coat, goggles), P95 respirators for aerosol protection, and fume hoods during synthesis. Store in airtight containers at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- X-ray crystallography : Resolves sulfonyl and morpholino group geometry; compare bond lengths/angles (e.g., S–O ~1.43 Å) to reference data .

- High-resolution MS : Confirm molecular weight (expected [M+H]⁺ ~529.5 Da).

- 2D NMR (COSY, HSQC) : Assign indole and morpholine proton environments, distinguishing overlapping signals .

Q. What biological activities are reported for structurally related indole derivatives?

- Antimicrobial : Chalcone-indole hybrids show MIC values of 4–16 µg/mL against S. aureus .

- Anticancer : Sulfonyl-containing indoles exhibit IC₅₀ ~10 µM in HeLa cells via apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Parameter tuning : Optimize temperature (60–80°C for sulfonation), solvent (DCM for Friedel-Crafts), and catalyst loading (AlCl₃ at 1.2 equiv).

- Scale-up : Use continuous flow reactors to enhance heat/mass transfer and reduce side products .

- Analytical QC : Monitor reactions with HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity .

Q. How to address discrepancies in crystallographic data interpretation?

- Data validation : Cross-reference torsion angles (e.g., C–S–O–C ~85–95°) and intermolecular interactions (C–H···π, π–π stacking) with databases like CCDC .

- Refinement : Apply Hirshfeld surface analysis to quantify non-covalent interactions and resolve disorder in morpholino groups .

Q. What computational approaches predict the compound’s reactivity and binding affinity?

- Docking studies : Use MOE 2016.08 to simulate binding to target proteins (e.g., COX-2, EGFR). Validate with MD simulations (GROMACS) to assess stability .

- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Q. How to design assays for evaluating target specificity in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.